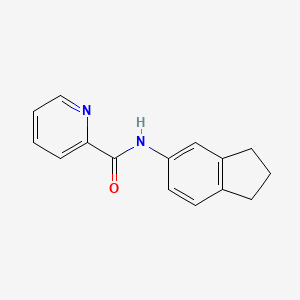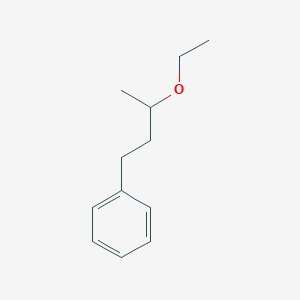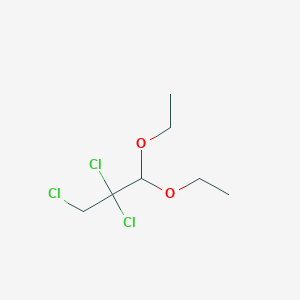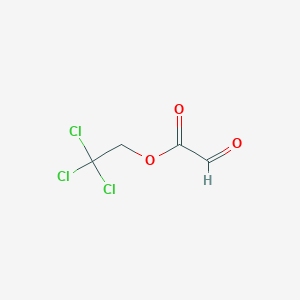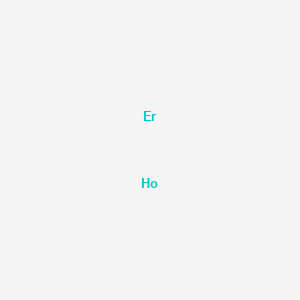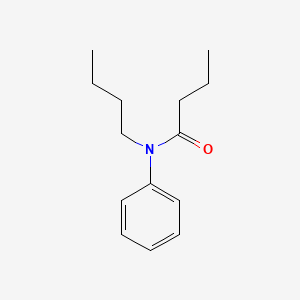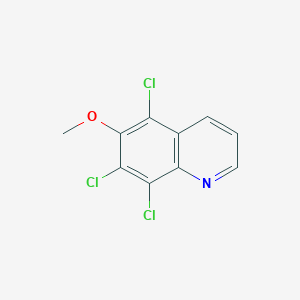
5,7,8-Trichloro-6-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7,8-Trichloro-6-methoxyquinoline is a quinoline derivative characterized by the presence of three chlorine atoms and one methoxy group attached to the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trichloro-6-methoxyquinoline typically involves the chlorination of 6-methoxyquinoline. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing efficient and cost-effective chlorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the final product .
化学反応の分析
Types of Reactions
5,7,8-Trichloro-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as fluorine, to form fluorinated derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products
Fluorinated Derivatives: Products like 7-fluoro-5,6,8-trichloroquinoline.
Quinoline N-oxides: Formed through oxidation reactions.
Dihydroquinolines: Formed through reduction reactions.
科学的研究の応用
5,7,8-Trichloro-6-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Explored for its anticancer properties, particularly in inducing oxidative stress in cancer cells.
Industry: Utilized in the production of fluorescent sensors and other industrial chemicals.
作用機序
The mechanism of action of 5,7,8-Trichloro-6-methoxyquinoline involves its interaction with molecular targets such as enzymes and DNA. For instance, its anticancer activity is attributed to its ability to induce oxidative stress, leading to DNA damage and apoptosis in cancer cells . The compound’s interaction with cellular redox systems and its ability to generate reactive oxygen species (ROS) are key factors in its mechanism of action .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrachloroquinoline: Similar in structure but with an additional chlorine atom.
6-Methoxyquinoline: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
7-Fluoro-5,6,8-trichloroquinoline: A fluorinated derivative with enhanced biological activity.
Uniqueness
5,7,8-Trichloro-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups allows for diverse chemical modifications and applications in various fields .
特性
CAS番号 |
5423-58-5 |
|---|---|
分子式 |
C10H6Cl3NO |
分子量 |
262.5 g/mol |
IUPAC名 |
5,7,8-trichloro-6-methoxyquinoline |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-10-6(11)5-3-2-4-14-9(5)7(12)8(10)13/h2-4H,1H3 |
InChIキー |
OWRQGDLYWWGEIC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C(=C1Cl)Cl)N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)
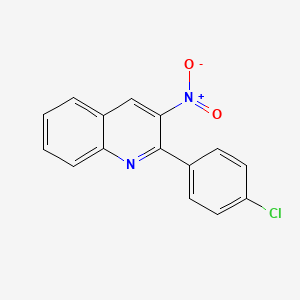

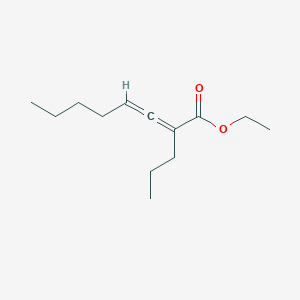
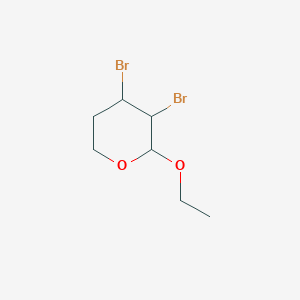
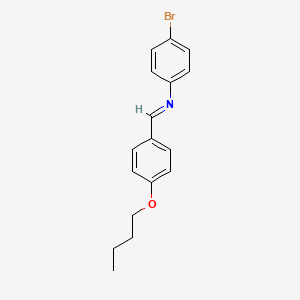
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
